molecular formula C20H22N2O4S2 B2615226 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941925-99-1

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2615226
CAS No.: 941925-99-1
M. Wt: 418.53
InChI Key: VSSSMNLXVYYAKB-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents

Scientific Research Applications

Safety and Hazards

The safety and hazards of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide” are not explicitly mentioned in the retrieved sources. Therefore, it is recommended to handle this compound with care and follow standard safety procedures .

Future Directions

The compound “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide” shows promise as a positive allosteric modulator of the M4 receptor . Future research could focus on further exploring its potential therapeutic applications, particularly in the context of neurodegenerative diseases complicated by depression .

Preparation Methods

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated butanamide derivatives. The reaction conditions often include the use of uronium-type activating systems such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods like T3P/Py, which facilitate the formation of amides in moderate to excellent yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high purity and yield.

Chemical Reactions Analysis

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Comparison with Similar Compounds

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-13-6-9-15(10-7-13)28(24,25)12-4-5-17(23)21-20-22-18-16(26-3)11-8-14(2)19(18)27-20/h6-11H,4-5,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSMNLXVYYAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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